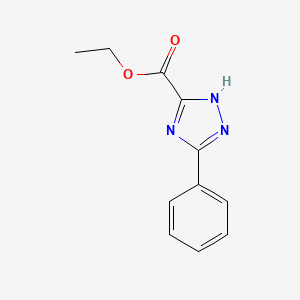

ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

Description

BenchChem offers high-quality ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-9(13-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPREIBEFAUPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404380 | |

| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31197-17-8 | |

| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

The 1,2,4-triazole ring is a privileged heterocyclic motif that forms the core of a vast array of biologically active compounds.[1] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological macromolecules, making it a cornerstone in medicinal chemistry. Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, anticonvulsant, and antitumor properties. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, the subject of this guide, is a key synthetic intermediate, providing a versatile platform for the elaboration of more complex molecules through modification of its ester and phenyl groups. This guide offers a detailed exploration of a reliable and efficient synthetic route to this valuable compound, grounded in established chemical literature.

Strategic Overview of 1,2,4-Triazole Synthesis

The construction of the 1,2,4-triazole ring can be achieved through several synthetic strategies, each with its own merits and limitations. Common methods include the cyclization of amidrazones with various one-carbon synthons, the reaction of hydrazines with diacylamines (the Einhorn–Brunner reaction), and the heating of amides with acyl hydrazides (the Pellizzari reaction).[2][3] For the synthesis of 3,5-disubstituted 1,2,4-triazoles, such as the target molecule, a particularly effective and straightforward approach involves the cyclocondensation of a carboxylic acid hydrazide with an appropriate electrophilic partner that provides the remaining two carbons and one nitrogen of the triazole ring.

This guide will focus on a highly efficient method adapted from the work of Pokrovskii et al. (2015), which utilizes the reaction of benzoylhydrazide with ethyl carbethoxyformimidate.[4] This method is advantageous due to the accessibility of the starting materials and the generally high yields obtained under mild reaction conditions.

Core Synthetic Pathway: Cyclocondensation of Benzoylhydrazide

The primary and most recommended pathway for the synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is the reaction between benzoylhydrazide and ethyl carbethoxyformimidate. This reaction proceeds through the formation of an intermediate acylamidrazone, which then undergoes intramolecular cyclization to yield the desired triazole.

Reaction Scheme

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Insights

The reaction mechanism is a two-step process initiated by the nucleophilic attack of the terminal nitrogen of benzoylhydrazide onto the electrophilic carbon of ethyl carbethoxyformimidate. This is followed by an intramolecular cyclization with the elimination of ethanol.

-

Formation of the Acylamidrazone Intermediate: The primary amine of benzoylhydrazide attacks the imine carbon of ethyl carbethoxyformimidate. This addition-elimination reaction results in the formation of an N-acylamidrazone intermediate. The choice of ethanol as a solvent is logical as it is a byproduct of the subsequent cyclization and is effective at solvating the reactants.

-

Intramolecular Cyclization: The newly formed acylamidrazone intermediate exists in equilibrium with its tautomeric form. The lone pair on the nitrogen atom derived from the hydrazide attacks the ester carbonyl carbon. This intramolecular nucleophilic attack leads to the formation of a five-membered ring.

-

Aromatization: The tetrahedral intermediate then collapses, eliminating a molecule of ethanol to form the stable, aromatic 1,2,4-triazole ring. The reflux conditions provide the necessary activation energy for this cyclization and elimination process.

Caption: A high-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Pokrovskii et al. (2015).[4]

Materials and Reagents:

-

Benzoylhydrazide

-

Ethyl carbethoxyformimidate hydrochloride

-

Triethylamine (NEt₃)

-

Ethanol (absolute)

-

Toluene

-

Hexane

Procedure:

-

Preparation of Ethyl Carbethoxyformimidate (Free Base): In a flask equipped with a magnetic stirrer, dissolve ethyl carbethoxyformimidate hydrochloride in absolute ethanol. Cool the solution in an ice bath.

-

Addition of Base: Add triethylamine dropwise to the cooled solution. A precipitate of triethylamine hydrochloride will form. Stir the mixture for 30 minutes at room temperature.

-

Reaction with Benzoylhydrazide: To this mixture, add benzoylhydrazide.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification:

-

Filter the crude product and wash with cold ethanol and then with hexane.

-

For further purification, recrystallize the solid from toluene.[4]

-

Quantitative Data Summary

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume |

| Benzoylhydrazide | 136.15 | 10 | 1.36 g |

| Ethyl Carbethoxyformimidate HCl | 165.60 | 10 | 1.66 g |

| Triethylamine | 101.19 | 10 | 1.01 g (1.4 mL) |

| Ethanol (solvent) | 46.07 | - | 20 mL |

| Expected Product | 231.23 | - | ~2.1 g |

| Theoretical Yield | - | - | 2.31 g |

| Reported Yield | - | - | ~90%[4] |

Alternative Synthetic Approaches

While the cyclocondensation of benzoylhydrazide is highly effective, other routes to substituted 1,2,4-triazoles exist. For instance, a plausible alternative involves the reaction of ethyl 2-chloro-2-(2-phenylhydrazono)acetate with a suitable C1 synthon like formamide.[5][6][7]

Alternative Reaction Scheme

Caption: An alternative synthetic route to the target compound.

This approach utilizes a different set of starting materials and may be advantageous if ethyl 2-chloro-2-(2-phenylhydrazono)acetate is more readily available. However, the reaction conditions are typically harsher, often requiring high temperatures, which can lead to the formation of byproducts.

Conclusion

The synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is most efficiently achieved through the cyclocondensation of benzoylhydrazide with ethyl carbethoxyformimidate. This method is robust, high-yielding, and proceeds under relatively mild conditions. The resulting product is a valuable building block for the synthesis of a wide range of more complex heterocyclic compounds with potential applications in drug discovery and materials science. The detailed protocol and mechanistic understanding provided in this guide serve as a comprehensive resource for researchers in the field.

References

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

-

Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987135. [Link]

-

Al-Sanea, M. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-13. [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. [Link]

- Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10.

-

Pokrovskii, G. A., et al. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

-

Grygorenko, O. O., et al. (2015). An Efficient Route to Ethyl 5‐Alkyl‐ (Aryl)‐1H‐1,2,4‐triazole‐3‐carboxylates. ChemInform. [Link]

-

Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2374. [Link]

-

Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. ResearchGate. [Link]

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate [smolecule.com]

- 6. Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of the 1,2,4-Triazole Nucleus

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its unique structural features and diverse biological activities. This five-membered heterocycle, containing three nitrogen atoms, serves as a versatile pharmacophore in a multitude of therapeutic agents, including antifungal, antiviral, and anticancer drugs. Its prevalence in drug discovery is attributed to its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metallic ions in biological systems. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (CAS No. 31197-17-8), the subject of this guide, is a key intermediate that provides a strategic entry point for the synthesis of a wide array of functionalized 1,2,4-triazole derivatives. This document aims to provide a comprehensive technical overview of its properties, synthesis, and potential applications, empowering researchers to leverage this valuable building block in their scientific endeavors.

Physicochemical and Structural Characteristics

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a crystalline solid at room temperature. Its core structure consists of a 1,2,4-triazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. The presence of the aromatic phenyl ring and the ester functional group are pivotal to its chemical reactivity and potential for further derivatization.

Table 1: Physicochemical Properties of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

| Property | Value | Source |

| CAS Number | 31197-17-8 | Arctom Scientific[1] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | AK Scientific, Inc.[2] |

| Molecular Weight | 217.22 g/mol | AK Scientific, Inc.[2] |

| Boiling Point | 405.4 °C at 760 mmHg (Predicted) | BOC Sciences |

| Density | 1.196 g/cm³ (Predicted) | BOC Sciences |

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Synthesis Methodology: A Pathway to the Triazole Core

The synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate can be efficiently achieved through the cyclocondensation of a carboxylic acid hydrazide with an appropriate imidate, a method that has proven to be robust for generating 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[2][3] This approach offers a direct and high-yielding route to the desired triazole scaffold.

Reaction Principle

The core of the synthesis involves a two-step, one-pot reaction. Initially, a carboxylic acid hydrazide (in this case, benzoylhydrazide) reacts with an ethyl carbethoxyformimidate to form an acylamidrazone intermediate. Subsequent thermal cyclization of this intermediate leads to the formation of the 1,2,4-triazole ring.

Experimental Protocol

The following protocol is based on the general method described by Khomenko et al. (2016) for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[2][3]

Materials:

-

Benzoylhydrazide

-

Ethyl carbethoxyformimidate hydrochloride (prepared from ethyl cyanoformate)

-

Triethylamine (NEt₃)

-

Ethanol (EtOH)

-

Diphenyl ether (PhOPh)

Step 1: Formation of the Acylamidrazone Intermediate

-

In a round-bottom flask, suspend benzoylhydrazide in absolute ethanol.

-

Add an equimolar amount of ethyl carbethoxyformimidate hydrochloride to the suspension.

-

To the stirred mixture, add an equimolar amount of triethylamine dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

-

Once the formation of the acylamidrazone intermediate is complete (as indicated by TLC), remove the ethanol under reduced pressure.

-

To the crude intermediate, add diphenyl ether as a high-boiling solvent.

-

Heat the mixture to reflux for a short period (typically 1 minute) to induce cyclization.

-

Cool the reaction mixture to room temperature and purify the product by recrystallization from an appropriate solvent (e.g., toluene) to obtain ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.

Reaction Mechanism

The synthesis proceeds through a well-defined mechanistic pathway, highlighting the principles of nucleophilic addition and intramolecular cyclization.

Figure 1: General workflow for the synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.

Spectral Characterization

Table 2: Expected Spectral Data for Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

| Technique | Expected Features |

| ¹H NMR | - Signals for the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃).- Multiplet signals in the aromatic region corresponding to the phenyl group protons.- A broad singlet for the N-H proton of the triazole ring. |

| ¹³C NMR | - Signals for the ethyl group carbons.- Signals for the aromatic carbons of the phenyl group.- Signals for the two distinct carbons of the triazole ring.- A signal for the carbonyl carbon of the ester group. |

| IR Spectroscopy | - N-H stretching vibration (around 3100-3300 cm⁻¹).- C=O stretching vibration of the ester (around 1720-1740 cm⁻¹).- C=N and C=C stretching vibrations of the triazole and phenyl rings (in the 1400-1600 cm⁻¹ region).- C-O stretching vibration of the ester (around 1200-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ).- Characteristic fragmentation patterns involving the loss of the ethoxy group, the carboxylate group, and fragmentation of the triazole ring. |

Note: The exact chemical shifts and peak positions will depend on the solvent and the specific instrument used for analysis.

Potential Applications in Drug Discovery and Agrochemicals

The 1,2,4-triazole nucleus is a privileged scaffold in the development of bioactive compounds. The presence of the phenyl and ethyl carboxylate groups on the triazole ring of the title compound provides avenues for further chemical modifications to explore a range of biological activities.

Antimicrobial and Antifungal Agents

Derivatives of 1,2,4-triazoles are well-established as potent antimicrobial and antifungal agents.[4] The core triazole structure is known to interfere with essential microbial pathways. Further functionalization of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate could lead to the discovery of novel compounds with enhanced efficacy against resistant strains of bacteria and fungi.

Anticancer and Anti-inflammatory Drug Candidates

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer and anti-inflammatory properties. The ability of the triazole ring to interact with various biological targets, such as enzymes and receptors, makes it an attractive scaffold for the design of new therapeutic agents. The title compound can serve as a starting material for the synthesis of libraries of compounds to be screened for these activities.

Agrochemicals

The 1,2,4-triazole motif is also present in several commercially successful herbicides and fungicides. The unique electronic properties of the triazole ring can contribute to the herbicidal or fungicidal activity of a molecule. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate represents a valuable building block for the synthesis of novel agrochemicals with improved performance and environmental profiles.

Conclusion and Future Perspectives

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a molecule of significant interest due to its central role as a synthetic intermediate for a diverse range of functionalized 1,2,4-triazole derivatives. The efficient and scalable synthesis of this compound opens up opportunities for extensive research in medicinal chemistry and agrochemical development. Future work should focus on the detailed experimental characterization of its physicochemical and spectral properties, as well as a systematic exploration of the biological activities of its derivatives. Such studies will undoubtedly contribute to the development of new and effective therapeutic agents and agrochemicals.

References

-

Khomenko, D. M., Doroschuk, R. O., & Lampeka, R. D. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. French-Ukrainian Journal of Chemistry, 4(2), 28-32. [Link]

-

Khomenko, D. M., Doroschuk, R. O., & Lampeka, R. D. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. French-Ukrainian Journal of Chemistry. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Introduction

Among the vast landscape of heterocyclic chemistry, the 1,2,4-triazole ring system stands out as a "privileged scaffold" in medicinal chemistry.[1] This five-membered aromatic ring containing three nitrogen atoms is a cornerstone in the design of numerous therapeutic agents due to its unique physicochemical properties. Its metabolic stability, capacity for hydrogen bonding, and dipole character allow it to effectively mimic amide or ester functionalities, enabling potent interactions with a wide array of biological targets.[1] Consequently, derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2]

This technical guide provides a comprehensive examination of a specific, high-interest derivative: ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate . We will delve into its molecular structure, explore a robust synthetic pathway with detailed protocols, outline methods for its definitive characterization, and discuss its therapeutic potential in the context of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule as a core building block for novel therapeutic agents.

Section 1: Molecular Structure and Physicochemical Properties

The structural foundation of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate dictates its chemical behavior and biological interactivity. The molecule integrates three key functional components: the stable 1,2,4-triazole core, a phenyl group at the 5-position that adds lipophilicity and potential for π-stacking interactions, and an ethyl carboxylate group at the 3-position, which can act as a hydrogen bond acceptor and a handle for further chemical modification.

Caption: Synthetic workflow for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol is adapted from the general methodology described for the synthesis of related 5-substituted ethyl 1,2,4-triazole-3-carboxylates. [3] Materials:

-

Benzhydrazide

-

Ethyl carbethoxyformimidate hydrochloride

-

Triethylamine (NEt₃)

-

Absolute Ethanol (EtOH)

-

Diphenyl ether (or other high-boiling solvent)

-

Hexane

-

Toluene

Procedure:

-

Step 1: Preparation of Ethyl Carbethoxyformimidate (Free Base). Ethyl carbethoxyformimidate hydrochloride is neutralized. While some protocols generate it in situ, it can be prepared by reacting ethyl cyanoformate with ethanol and HCl gas, followed by careful neutralization with a base like triethylamine in an appropriate solvent. [3]2. Step 2: Formation of the Acylamidrazone Intermediate.

-

In a round-bottom flask, dissolve benzhydrazide (1 equivalent) in absolute ethanol.

-

Add triethylamine (1.1 equivalents) to the solution.

-

To this stirring mixture, add a solution of ethyl carbethoxyformimidate (1 equivalent) in ethanol dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 12 hours. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Thermal Cyclization.

-

Remove the ethanol from the reaction mixture under reduced pressure.

-

To the resulting residue (the crude acylamidrazone), add a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to reflux (approx. 259 °C for diphenyl ether) for a short period (e.g., 1-5 minutes). The rapid, high-temperature condition drives the intramolecular cyclization and dehydration. [3] * Causality: The high temperature provides the necessary activation energy to overcome the barrier for the 5-endo-trig cyclization, followed by the elimination of an ethanol molecule to form the aromatic triazole ring.

-

-

Step 4: Isolation and Purification.

-

Allow the reaction mixture to cool to room temperature.

-

Precipitate the crude product by adding hexane.

-

Collect the solid by filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene, to yield the pure ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.

-

Self-Validation: The integrity of the protocol is validated at each stage. The formation of the intermediate is confirmed by TLC and/or LC-MS. The final product's structure and purity are rigorously confirmed using the spectroscopic methods detailed in the next section, ensuring that the desired compound has been synthesized.

Section 3: Spectroscopic Characterization and Structural Elucidation

Definitive structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule, validating its identity and purity. While a dedicated spectrum for the title compound is not readily available in the literature, we can reliably predict the expected data based on the analysis of closely related structures. [4][5][6] Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | δ 13.0-14.0 (br s, 1H, NH ), δ 7.5-8.2 (m, 5H, Ar-H ), δ 4.4-4.6 (q, 2H, OCH₂ CH₃), δ 1.3-1.5 (t, 3H, OCH₂CH₃ ) | The N-H proton of the triazole is acidic and appears far downfield. Phenyl protons appear in the aromatic region. The ethyl ester group shows a characteristic quartet and triplet pattern with J-coupling of ~7 Hz. |

| ¹³C NMR | δ ~160 (ester C =O), δ ~158 (triazole C 5), δ ~145 (triazole C 3), δ 128-132 (aromatic C ), δ ~62 (OCH₂ CH₃), δ ~14 (OCH₂CH₃ ) | The carbonyl carbon is significantly deshielded. The two carbons of the triazole ring will have distinct chemical shifts. Aromatic carbons appear in their typical range, and the ethyl group carbons are found upfield. |

| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~3100 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1720-1740 (C=O ester stretch), ~1610 (C=N stretch) | Each functional group has a characteristic vibrational frequency, providing a fingerprint for the molecule's composition. |

| Mass Spec. | m/z 218.0924 [M+H]⁺ | High-Resolution Mass Spectrometry (HRMS) provides an exact mass that confirms the molecular formula (C₁₁H₁₁N₃O₂). |

Section 4: The 1,2,4-Triazole Scaffold in Drug Discovery

The true value of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate lies in its potential as a precursor and core structure for pharmacologically active agents. The 1,2,4-triazole nucleus is present in numerous clinically approved drugs, demonstrating its wide acceptance and proven efficacy. [1][7] Table 3: Biological Activities of the 1,2,4-Triazole Class

| Therapeutic Area | Mechanism of Action / Target | Examples of Activities | Key References |

|---|---|---|---|

| Antifungal | Inhibition of Cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis. | Potent activity against Candida spp., Aspergillus spp., and Cryptococcus neoformans. | [1][7][8] |

| Anticancer | Diverse mechanisms including inhibition of tubulin polymerization, aromatase, and translation initiation. | Cytotoxic activity against various human cancer cell lines (leukemia, breast, colon). | [2][9][10] |

| Antiviral | Inhibition of viral replication processes. | Ribavirin is a broad-spectrum antiviral agent. | [10] |

| Antibacterial | Disruption of bacterial cell wall synthesis or other essential pathways. | Activity against both Gram-positive and Gram-negative bacteria. | [1][2] |

| Anti-inflammatory | Inhibition of inflammatory mediators. | Analgesic and anti-inflammatory effects observed in preclinical models. | [2]|

Focus Mechanism: Antifungal Action

The most well-elucidated mechanism for triazole-based drugs is their antifungal activity. They act as potent and selective inhibitors of a fungal enzyme, lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol. [1]Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazoles deplete ergosterol and cause an accumulation of toxic sterol precursors. [8]This disrupts membrane integrity and function, ultimately leading to fungal cell death.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation | MDPI [mdpi.com]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. researchgate.net [researchgate.net]

- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Ethyl 5-phenyl-1,2,4-triazole-3-carboxylate: Nomenclature, Synthesis, Characterization, and Medicinal Chemistry Perspective

Executive Summary

This technical guide provides a comprehensive overview of ethyl 5-phenyl-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the critical aspects of its nomenclature, addressing the inherent tautomerism of the 1,2,4-triazole ring system. A validated, step-by-step synthetic protocol is detailed, grounded in established chemical literature. Furthermore, this guide outlines the standard analytical techniques for structural confirmation, including predicted spectroscopic data (NMR, MS, IR). Finally, we situate this molecule within the broader context of 1,2,4-triazole derivatives, highlighting the vast therapeutic potential that makes this scaffold a cornerstone of modern drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical entity.

The 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its unique combination of physicochemical properties. It is metabolically stable, capable of participating in hydrogen bonding as both a donor and acceptor, and can engage in dipole-dipole and ion-dipole interactions. These features allow 1,2,4-triazole-containing molecules to bind effectively to a wide range of biological targets.

Consequently, this scaffold is a ubiquitous structural feature in numerous clinically approved drugs with diversified therapeutic applications, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer, and anticonvulsant agents.[1][2] The broad biological profile of 1,2,4-triazoles continues to attract significant research interest, with efforts focused on exploring this skeleton for its potential against a multitude of diseases.[3][4]

Nomenclature and Structural Elucidation

IUPAC Name and Tautomerism

The compound is systematically named Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate .

A critical feature of the 1,2,4-triazole ring is its ability to exist in different tautomeric forms, depending on the position of the single hydrogen atom on one of the nitrogen atoms. The primary forms are the 1H, 2H, and 4H tautomers. While the user's query specified the 4H tautomer, computational and experimental studies have shown that for many unsubstituted 1,2,4-triazoles, the 1H tautomer is often the most energetically favorable and, therefore, the predominant form in equilibrium.[4] For clarity and accuracy, specifying the "1H" in the IUPAC name is best practice.

-

1H-tautomer: The proton is on the nitrogen at position 1.

-

2H-tautomer: The proton is on the nitrogen at position 2.

-

4H-tautomer: The proton is on the nitrogen at position 4.

Unless derivatized at a specific nitrogen, the compound will likely exist as a mixture of these tautomers, with the 1H form being the most abundant.

Chemical and Physical Properties

The fundamental properties of Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Calculated |

| Molecular Weight | 217.23 g/mol | Calculated |

| Canonical SMILES | CCC(=O)OC1=NN=C(N1)C2=CC=CC=C2 | |

| InChI Key | FYEYFUIBSCBRKD-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 2.4 | [5] |

| Appearance | Typically a white to off-white solid | General Observation |

Synthesis Methodology: A Validated Protocol

The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates is efficiently achieved through the cyclocondensation of carboxylic acid hydrazides with an appropriate imidate, such as ethyl carbethoxyformimidate.[6] This method is robust, providing good yields and high purity of the target compound.

Causality of Experimental Choices

-

Starting Materials: Benzohydrazide is chosen as it provides the required 5-phenyl substituent. Ethyl carbethoxyformimidate serves as the three-carbon backbone, providing both the ester function at the 3-position and the necessary atoms for ring closure.

-

Reaction Conditions: The reaction is often performed in a polar solvent like ethanol to facilitate the dissolution of the starting materials. The use of a base like triethylamine (NEt₃) acts as a proton scavenger, driving the condensation reaction forward.[6] The final cyclization step is achieved through thermal dehydration, often by refluxing in a high-boiling solvent, which provides the energy needed to eliminate water and form the stable aromatic triazole ring.[6]

Experimental Workflow Diagram

Caption: Synthetic workflow for ethyl 5-phenyl-1,2,4-triazole-3-carboxylate.

Detailed Step-by-Step Protocol

This protocol is adapted from the general methodology reported by Rusanov et al. for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[6]

-

Intermediate Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzohydrazide (1.0 equivalent) in absolute ethanol.

-

To this solution, add ethyl carbethoxyformimidate hydrochloride (1.0 equivalent) followed by the dropwise addition of triethylamine (1.1 equivalents) while stirring.

-

Allow the reaction mixture to stir at room temperature for approximately 12 hours. The formation of the acylamidrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

Remove the ethanol from the reaction mixture under reduced pressure.

-

To the resulting residue, add a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to reflux for a short period (typically 1-5 minutes) to induce cyclodehydration. The solution may change color, indicating ring formation.

-

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature, upon which the product may begin to precipitate.

-

Add a non-polar solvent like hexane to facilitate complete precipitation of the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

For final purification, recrystallize the crude product from an appropriate solvent system, such as toluene or an ethanol/water mixture, to yield the pure ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate as a crystalline solid.

-

Spectroscopic Characterization

Structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The predicted chemical shifts (δ) in ppm are based on the analysis of similar structures.[6][7]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| NH | 13.0 - 15.0 | broad singlet | 1H | Triazole N-H |

| Ar-H | 8.1 - 8.3 | multiplet | 2H | Phenyl (ortho) |

| Ar-H | 7.4 - 7.6 | multiplet | 3H | Phenyl (meta, para) |

| O-CH₂ -CH₃ | 4.4 - 4.6 | quartet | 2H | Ethyl ester CH₂ |

| O-CH₂-CH₃ | 1.3 - 1.5 | triplet | 3H | Ethyl ester CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Ester C =O | ~160 | Carbonyl carbon |

| Triazole C -5 | ~158 | Carbon attached to phenyl group |

| Triazole C -3 | ~145 | Carbon attached to ester group |

| Phenyl C -ipso | ~129 | Phenyl carbon attached to triazole |

| Phenyl C H | 127 - 131 | Aromatic carbons |

| Ethyl C H₂ | ~62 | Methylene carbon of ester |

| Ethyl C H₃ | ~14 | Methyl carbon of ester |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected peak would be:

-

[M+H]⁺: Calculated for [C₁₁H₁₂N₃O₂]⁺, m/z = 218.0924

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule.

-

~3200-3000 cm⁻¹: N-H stretching (broad)

-

~3100-3000 cm⁻¹: Aromatic C-H stretching

-

~1730-1715 cm⁻¹: C=O stretching of the ester

-

~1600, 1480 cm⁻¹: C=C and C=N stretching of the aromatic and triazole rings

Pharmacological Context and Future Directions

While ethyl 5-phenyl-1,2,4-triazole-3-carboxylate itself may not be a final drug product, it represents a highly valuable building block in medicinal chemistry. The 1,2,4-triazole core is a known pharmacophore for a vast array of biological activities.[1]

Role as a Synthetic Intermediate

This compound is a versatile precursor for creating more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[5] The N-H group on the triazole ring can be alkylated or arylated to explore structure-activity relationships (SAR) at that position.

Potential Therapeutic Applications

Derivatives built upon this scaffold are being investigated for a wide range of activities, reflecting the versatility of the 1,2,4-triazole core.

Caption: Logical flow from the core scaffold to diverse biological applications.

Conclusion

Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate is a well-defined chemical entity whose true value lies in its potential as a foundational element for drug discovery and materials science. Its synthesis is straightforward, and its structure can be reliably confirmed through standard analytical methods. Understanding its nomenclature, particularly the nuances of tautomerism, is crucial for accurate scientific communication. As research into novel therapeutics continues, the strategic use of such privileged scaffolds will remain a cornerstone of innovation, enabling the development of next-generation agents with improved efficacy and safety profiles.

References

-

Verma, A., Joshi, N., & Singh, D. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 112646. [Link]

-

Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-29. [Link]

-

ResearchGate. (n.d.). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

Sharma, D., & Narasimhan, B. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014. [Link]

-

Kapadiya, N., & Patel, H. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Saudi Chemical Society, 16(1), 1-8. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. PubChem. [Link]

-

Rusanov, E. B., et al. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

-

MDPI. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]

-

ChemSynthesis. (n.d.). ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. ChemSynthesis. [Link]

-

MDPI. (2019). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

-

PubChemLite. (n.d.). Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate. PubChemLite. [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1845. [Link]

-

PubChemLite. (n.d.). 5-ethyl-1-phenyl-1h-1,2,4-triazole-3-carboxylic acid. PubChemLite. [Link]

-

Indus Journal of Bioscience Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]

-

ResearchGate. (n.d.). 4-Ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione. ResearchGate. [Link]

-

ResearchGate. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. ResearchGate. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. PubChemLite - 5-ethyl-1-phenyl-1h-1,2,4-triazole-3-carboxylic acid (C11H11N3O2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Foreword: Navigating the Chemistry of a Privileged Scaffold

An In-Depth Technical Guide to Ethyl 5-Phenyl-1,2,4-Triazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically significant drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an invaluable component in the design of novel therapeutic agents. This guide focuses on a specific, yet highly versatile derivative: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate . Our objective is to provide a comprehensive technical resource for researchers engaged in its synthesis, characterization, and application, particularly within the realm of drug discovery and development. We will delve into the causality behind synthetic choices, provide robust characterization protocols, and explore the compound's potential, grounded in authoritative scientific literature.

Compound Identification and Structural Nuances

Nomenclature, CAS Number, and Tautomerism

The systematic IUPAC name for the target molecule is ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. A definitive CAS (Chemical Abstracts Service) number for this specific tautomer is not readily found in major chemical databases. This is not unusual for N-unsubstituted triazoles, which can exist as a mixture of tautomers. The 1,2,4-triazole ring can exist in three potential tautomeric forms: 1H, 2H, and 4H. The 1H and 2H forms are generally considered to be more stable. Therefore, any synthesis of this compound will likely yield a product that is an equilibrium mixture of these tautomers, predominantly the 1H and 2H forms.

For reference, the CAS number for the parent carboxylic acid, 5-phenyl-4H-[2][3][4]triazole-3-carboxylic acid, is 7200-46-6 [5]. The ethyl ester discussed herein is a direct derivative.

Chemical Structure and Key Features

The molecule consists of a central 1,2,4-triazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. This combination of an aromatic ring, a heteroaromatic core, and an ester functional group makes it a versatile building block for further chemical elaboration.

Caption: Predominant tautomeric forms of ethyl 5-phenyl-1,2,4-triazole-3-carboxylate.

Physicochemical Properties

Quantitative data for the target compound is sparse; however, we can extrapolate expected properties based on analogous structures reported in the literature.

| Property | Expected Value/Characteristic | Rationale / Reference Analog |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Based on chemical structure. |

| Molecular Weight | 217.22 g/mol | Calculated from the molecular formula.[2] |

| Appearance | White to off-white crystalline solid | Typical for similar small heterocyclic compounds.[6] |

| Melting Point | 150-200 °C (Estimated) | Analogs like 5-substituted triazoles often have melting points in this range.[7] |

| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water. | Common solubility profile for polar organic molecules.[3] |

| Stability | Generally stable under standard laboratory conditions. | The 1,2,4-triazole ring is known for its high stability.[1] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates is efficiently achieved through the cyclocondensation of a carboxylic acid hydrazide with an appropriate C2 synthon.[8] The most direct and well-documented approach involves the reaction of benzhydrazide with ethyl 2-ethoxy-2-iminoacetate (also known as ethyl carbethoxyformimidate).

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target triazole.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of similar 1,2,4-triazole esters.[8]

Materials:

-

Benzhydrazide (1.0 eq)

-

Ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.1 eq)

-

Triethylamine (NEt₃) (1.1 eq)

-

Absolute Ethanol (EtOH)

-

Toluene or Diphenyl ether (for high-temp cyclization, if needed)

Procedure:

-

Imidate Free-Base Generation: In a round-bottom flask equipped with a magnetic stirrer, suspend ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.1 eq) in absolute ethanol. Cool the mixture in an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the suspension. Stir for 30 minutes at 0-5 °C to generate the free imidate base. A salt (triethylamine hydrochloride) will precipitate.

-

Condensation: To the same flask, add benzhydrazide (1.0 eq) in one portion. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC). This step forms the key acylamidrazone intermediate.

-

Cyclization: Once the formation of the intermediate is complete (as indicated by TLC), heat the reaction mixture to reflux and maintain for 4-6 hours. This thermal condition drives the intramolecular cyclization and elimination of ethanol to form the triazole ring.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product may precipitate. If not, pour the concentrated mixture into cold water to induce precipitation.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Causality: The choice of a two-step, one-pot reaction is for efficiency. Generating the imidate free base in situ avoids handling the less stable pure imidate. The thermal cyclization is a classic and effective method for forming the stable aromatic triazole ring from the flexible acylamidrazone intermediate.

Structural Elucidation and Analytical Characterization

A self-validating protocol for confirming the identity and purity of the synthesized compound involves a combination of spectroscopic and analytical techniques.

| Technique | Expected Results and Interpretation |

| ¹H NMR | - Aromatic Protons: Multiplets in the δ 7.4-8.2 ppm range (5H, Phenyl group).- Ester Protons: A quartet around δ 4.4-4.5 ppm (2H, -OCH₂) and a triplet around δ 1.4-1.5 ppm (3H, -CH₃).[8]- N-H Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O. The exact chemical shift can vary depending on the tautomeric form and solvent. |

| ¹³C NMR | - Carbonyl Carbon: Signal around δ 160-165 ppm (Ester C=O).- Triazole Carbons: Two signals in the δ 140-160 ppm range.- Aromatic Carbons: Signals in the δ 125-135 ppm range.- Ester Carbons: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).[9] |

| FT-IR (ATR) | - N-H Stretch: Broad peak around 3100-3300 cm⁻¹.- C=O Stretch: Strong, sharp peak around 1720-1740 cm⁻¹ (Ester).- C=N & C=C Stretches: Peaks in the 1500-1650 cm⁻¹ region. |

| Mass Spectrometry (MS) | - ESI+: Expected [M+H]⁺ ion at m/z = 218.09.[8]- High-Resolution MS (HRMS): Provides an exact mass measurement to confirm the elemental composition. |

| Elemental Analysis | Calculated for C₁₁H₁₁N₃O₂: C, 60.82%; H, 5.10%; N, 19.34%. Found values should be within ±0.4% of the calculated values. |

Applications in Research and Drug Development

Ethyl 5-phenyl-1,2,4-triazole-3-carboxylate is not merely a chemical curiosity; it is a strategic building block for creating more complex molecules with potential therapeutic value. The 1,2,4-triazole scaffold is present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][10]

As a Synthetic Intermediate

-

Amide/Hydrazide Formation: The ethyl ester group can be readily converted into an amide or a hydrazide. This allows for the coupling of the triazole core to other pharmacophores or linkers, a common strategy in drug design.

-

N-Alkylation/Arylation: The N-H protons on the triazole ring are nucleophilic and can be substituted with various alkyl or aryl groups. This functionalization is critical for modulating the compound's pharmacokinetic properties (solubility, lipophilicity) and its binding affinity to biological targets.

-

Heterocyclic Fused Systems: The ester and the adjacent ring nitrogen can be used as anchor points to construct fused heterocyclic systems, such as triazolopyrimidines or triazolothiadiazoles, which are also classes of compounds with significant biological activity.

Potential Biological Activities

While specific bioactivity data for this exact molecule is not widely published, its structural motifs suggest potential in several areas:

-

Antifungal Agents: The 1,2,4-triazole ring is the core pharmacophore in blockbuster antifungal drugs like fluconazole and itraconazole, which act by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1]

-

Anticancer Agents: Many 1,2,4-triazole derivatives have been investigated as anticancer agents due to their ability to inhibit various kinases and other enzymes involved in cell proliferation.

-

Antimicrobial and Antiviral: The scaffold has been incorporated into compounds showing activity against a range of bacteria and viruses.[1]

The combination of the phenyl group and the triazole core makes this compound a valuable starting point for library synthesis in high-throughput screening campaigns aimed at discovering new lead compounds.

Conclusion

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate represents a versatile and accessible chemical entity. While its characterization is nuanced by tautomerism, its synthesis is straightforward, relying on established chemical principles. Its true value lies in its potential as a foundational building block for the synthesis of novel, biologically active compounds. For the medicinal chemist and drug discovery scientist, this molecule offers a reliable entry point into the rich and pharmacologically significant world of 1,2,4-triazole derivatives.

References

-

PubChem. 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Ihnatova T, et al. Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. Pharmacia. 2021. Available from: [Link]

-

Kolosov, M. A., et al. Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. 2017. Available from: [Link]

-

ChemSynthesis. ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate. Available from: [Link]

-

MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. 2020. Available from: [Link]

-

PubChem. 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. 2020. Available from: [Link]

-

Saeed, N. R., & Al-Majidi, S. M. H. Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals. 2024. Available from: [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. 2024. Available from: [Link]

-

NIH. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available from: [Link]

-

Cenmed Enterprises. Ethyl 5-amino-4H-[2][3][4]triazole-3-carboxylate. Available from: [Link]

-

Kumar, K., et al. An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. 2021. Available from: [Link]

-

MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. 2023. Available from: [Link]

-

Shcherbyna, R. Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye Medical Journal. 2022. Available from: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | C11H11N3O2 | CID 24274768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. public.pensoft.net [public.pensoft.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 5-Phenyl-4H-[1,2,4]triazole-3-carboxylic acid CAS#: 7200-46-6 [m.chemicalbook.com]

- 6. ijbr.com.pk [ijbr.com.pk]

- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review | MDPI [mdpi.com]

An In-Depth Technical Guide on the Spectroscopic Data of Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] This document offers an in-depth interpretation of the Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary information for the unequivocal identification and characterization of this important molecular scaffold.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate serves as a key building block in the synthesis of more complex pharmaceutical agents.[4] A thorough understanding of its spectroscopic properties is paramount for ensuring the identity, purity, and structural integrity of synthesized compounds, which is a critical aspect of the drug discovery and development pipeline.

Molecular Structure and Spectroscopic Correlation

The structural features of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate directly correlate with its spectroscopic signatures. The molecule consists of a central 1,2,4-triazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. The presence of aromatic and heterocyclic rings, along with the ester functionality, gives rise to characteristic signals in various spectroscopic analyses.

Caption: Molecular structure of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.

Spectroscopic Data and Interpretation

3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The expected signals for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | Triplet | 3H | -CH₂CH₃ |

| ~4.50 | Quartet | 2H | -CH₂ CH₃ |

| ~7.50-7.60 | Multiplet | 3H | Phenyl H (meta, para) |

| ~8.10-8.20 | Multiplet | 2H | Phenyl H (ortho) |

| ~14.5 (broad) | Singlet | 1H | Triazole N-H |

Interpretation: The ethyl group of the carboxylate ester gives rise to a characteristic triplet and quartet pattern. The protons of the phenyl group appear as multiplets in the aromatic region. The acidic proton on the triazole ring typically appears as a broad singlet at a downfield chemical shift.

3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~14.5 | -CH₂CH₃ |

| ~62.0 | -CH₂ CH₃ |

| ~126.0 - 131.0 | Phenyl Carbons |

| ~145.0 | Triazole C -Ph |

| ~158.0 | Triazole C -COOEt |

| ~161.0 | C =O (Ester) |

Interpretation: The spectrum shows distinct signals for the ethyl ester carbons, the aromatic carbons of the phenyl ring, and the two carbons of the triazole ring. The carbonyl carbon of the ester group is characteristically found at a downfield chemical shift.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5][6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3200 | Medium, Broad | N-H Stretch (Triazole) |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2980 | Weak | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, 1480 | Medium | C=C Stretch (Aromatic) |

| ~1540 | Medium | N=N Stretch (Triazole)[5] |

| ~1250 | Strong | C-O Stretch (Ester) |

Interpretation: The IR spectrum will prominently feature a strong absorption band for the ester carbonyl group. The broad N-H stretch of the triazole ring is also a key diagnostic peak. Aromatic and aliphatic C-H stretches, as well as C=C and N=N stretching vibrations, further confirm the molecular structure.

3.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Assignment |

| ~231 | [M]⁺ (Molecular Ion) |

| ~202 | [M - C₂H₅]⁺ |

| ~186 | [M - OC₂H₅]⁺ |

| ~104 | [C₆H₅CN]⁺ |

| ~77 | [C₆H₅]⁺ |

Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the ethyl or ethoxy group from the ester functionality.

Experimental Protocols

4.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

4.2. IR Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

4.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Caption: Experimental workflow for the spectroscopic analysis of the title compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the unambiguous characterization of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for advancing research and development in the field of medicinal chemistry.

References

-

Mahendra Kumar Trivedi, Rama Mohan R Tallapragada, Alice Branton, Snehasis Jana. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]

-

PubMed. (2022). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]

-

PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

-

ResearchGate. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Retrieved from [Link]

-

PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

ResearchGate. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[5][6][8]triazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl.... Retrieved from [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

SciELO. (n.d.). 1H-[5][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

-

Pharmacia. (2021). Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure, synthesis, and physicochemical properties of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document, authored from the perspective of a Senior Application Scientist, leverages established methodologies and crystallographic data from closely related 1,2,4-triazole derivatives to present a predictive yet robust analysis. The guide details a probable synthetic pathway, outlines the requisite protocols for single-crystal X-ray diffraction, and discusses the expected molecular geometry, intermolecular interactions, and spectroscopic characteristics. This document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the versatile 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] This five-membered heterocycle, with its three nitrogen atoms, is a bioisostere for amide and ester groups, offering improved metabolic stability and enhanced binding interactions with biological targets. The inherent aromaticity and diverse substitution patterns possible on the triazole ring allow for fine-tuning of steric and electronic properties, making it a privileged scaffold in drug discovery.[4][5]

Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][6] The phenyl and ethyl carboxylate substituents on the target molecule, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, are expected to further modulate its biological activity and physicochemical characteristics, making a thorough understanding of its three-dimensional structure paramount for rational drug design.

Synthesis and Crystal Growth

A probable and efficient synthetic route to obtain ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is through the cyclocondensation of a carboxylic acid hydrazide with an appropriate imidate. This well-established methodology offers high yields and straightforward purification.

Proposed Synthetic Protocol

A likely synthetic pathway is outlined below. This multi-step process begins with the reaction of benzoyl chloride with hydrazine to form benzohydrazide, which is then reacted with diethyl oxalate to yield an intermediate that cyclizes to the final product.

Caption: Proposed synthetic workflow for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.

Step-by-Step Methodology:

-

Synthesis of Benzohydrazide: To a solution of hydrazine hydrate in a suitable solvent such as ethanol, benzoyl chloride is added dropwise at 0°C with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting precipitate of benzohydrazide is filtered, washed with cold water, and dried.

-

Condensation with Diethyl Oxalate: Benzohydrazide is then refluxed with an equimolar amount of diethyl oxalate in a high-boiling solvent like ethanol for an extended period. This step leads to the formation of an intermediate acylhydrazone.

-

Cyclization: The intermediate is subsequently cyclized by heating in the presence of a base, such as sodium ethoxide, to yield the final product, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a commonly employed and effective technique.

Protocol for Crystal Growth:

-

Dissolve the purified ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution while hot to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, ambient temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

The definitive determination of the three-dimensional arrangement of atoms and molecules in the crystalline state is achieved through single-crystal X-ray diffraction.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell parameters and the crystal system.

Typical Experimental Parameters:

| Parameter | Expected Value/Setting |

| Diffractometer | Bruker APEX-II CCD or similar |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |

| Temperature | 100 K or 293 K |

| Crystal System | Monoclinic or Orthorhombic (predicted) |

| Space Group | P2₁/c or P-1 (predicted) |

| Data Collection Software | APEX2 |

| Structure Solution | Direct Methods (e.g., SHELXS) |

| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |

The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.

Predicted Molecular and Crystal Structure

Based on the analysis of similar reported crystal structures of 1,2,4-triazole derivatives, the following structural features are anticipated for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate:

-

Molecular Geometry: The 1,2,4-triazole ring is expected to be essentially planar. The phenyl ring at position 5 and the ethyl carboxylate group at position 3 will likely be twisted with respect to the plane of the triazole ring due to steric hindrance. The dihedral angle between the triazole and phenyl rings is a key conformational parameter.

-

Intermolecular Interactions: Hydrogen bonding is expected to play a significant role in the crystal packing. The N-H proton of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. These interactions are likely to form chains or sheets of molecules. Additionally, π-π stacking interactions between the phenyl and/or triazole rings of adjacent molecules may further stabilize the crystal lattice.

Spectroscopic and Computational Characterization

A combination of spectroscopic techniques and computational modeling provides a comprehensive understanding of the molecule's electronic and vibrational properties, complementing the crystallographic data.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons of the phenyl group, the ethyl group (a quartet and a triplet), and the N-H proton of the triazole ring.

-

¹³C NMR will display distinct resonances for the carbon atoms of the phenyl ring, the ethyl carboxylate group, and the two unique carbons of the triazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching vibration (around 3100-3300 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C=N stretching of the triazole ring (around 1600 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure of the molecule. These theoretical calculations can provide valuable insights that corroborate the experimental findings.

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxyl-ate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate (C12H13N3O3) [pubchemlite.lcsb.uni.lu]

The Versatility of a Privileged Scaffold: An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique physicochemical properties like metabolic stability, hydrogen bonding capability, and polarity, allows it to interact with a wide array of biological targets.[1][3] This has led to the development of a multitude of 1,2,4-triazole derivatives with a broad spectrum of biological activities, forming the basis of numerous clinically approved drugs.[1][4] This technical guide provides a comprehensive exploration of the principal biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

The 1,2,4-Triazole Core: A Foundation for Diverse Bioactivity